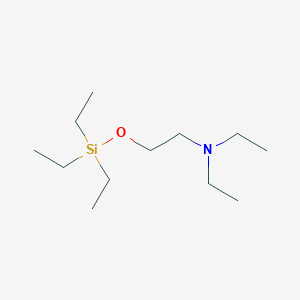

N,N-diethyl-2-triethylsilyloxyethanamine

Descripción

N,N-Diethyl-2-triethylsilyloxyethanamine is a tertiary amine derivative featuring a triethylsilyloxy (TES) group at the 2-position of the ethanamine backbone. This compound is characterized by its bulky silyl ether moiety, which significantly influences its chemical reactivity, solubility, and stability. The TES group is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its resistance to acidic conditions and ease of removal under mild fluoride-based conditions .

Propiedades

Número CAS |

17146-74-6 |

|---|---|

Fórmula molecular |

C12H29NOSi |

Peso molecular |

231.45 g/mol |

Nombre IUPAC |

N,N-diethyl-2-triethylsilyloxyethanamine |

InChI |

InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |

Clave InChI |

IFTYTUHRYMFXBZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCO[Si](CC)(CC)CC |

SMILES canónico |

CCN(CC)CCO[Si](CC)(CC)CC |

Otros números CAS |

17146-74-6 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .

Aplicaciones Científicas De Investigación

N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with N,N-diethyl-2-triethylsilyloxyethanamine but differ in substituents, functional groups, or backbone modifications:

Physical and Chemical Properties

Solubility and Polarity

- This compound : The bulky triethylsilyl group reduces polarity, leading to lower water solubility and higher solubility in organic solvents (e.g., dichloromethane, THF).

- N,N-Dimethyl-2-methoxyethylamine : The methoxy group increases polarity, resulting in moderate water solubility (133 g/L for triethylamine ) and miscibility with polar aprotic solvents .

- 2-(N,N-Diethylamino)ethyl chloride: Highly polar due to the chloride substituent; soluble in polar solvents like ethanol or acetone .

Thermal Stability

- Silyl ethers (e.g., TES) are thermally stable but hydrolyze under acidic or fluoride conditions. In contrast, methoxy and nitro groups exhibit higher thermal stability under neutral conditions .

Protective Group Utility

- The TES group in this compound is resistant to bases and nucleophiles but cleaved by fluorides (e.g., TBAF), making it ideal for hydroxyl protection in multi-step syntheses .

- 2-(N,N-Diethylamino)ethyl chloride: Reacts with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts, useful in drug delivery systems .

Electrophilic Reactivity

- The nitro group in N,N-diethyl-2-(2-nitrophenoxy)ethanamine activates the aromatic ring for electrophilic substitution, enabling applications in dye or explosive precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.